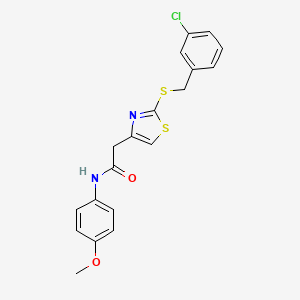
2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H17ClN2O2S2 and its molecular weight is 404.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide is a thiazole-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against different biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This is achieved through the Hantzsch thiazole synthesis, where α-haloketones react with thioamides.
- Introduction of the 3-chlorobenzyl Group : A nucleophilic substitution reaction introduces the 3-chlorobenzyl moiety into the thiazole derivative.
- Acylation : The final step involves acylating the thiazole derivative with an appropriate amine to yield the target compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazole ring can inhibit enzyme activity by binding to active sites, while the 3-chlorobenzyl group may enhance membrane penetration, allowing for broader cellular interactions .
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting that this compound could serve as a lead for developing new antimicrobial agents .
Anticancer Properties
Studies have demonstrated that thiazole derivatives can possess cytotoxic effects against cancer cell lines. The presence of electron-donating groups in the structure enhances their activity, as seen in related compounds with similar structural features . For example, the compound's interaction with Bcl-2 proteins has been linked to its potential anticancer effects, indicating a mechanism involving modulation of apoptotic pathways .
Case Studies and Data Tables
Several studies have reported on the biological evaluation of thiazole derivatives similar to this compound. Below is a summary table highlighting key findings from various research articles:
| Study | Compound | Activity | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| A | Thiazole Derivative A | Antimicrobial | 5.0 | |
| B | Thiazole Derivative B | Anticancer (A431 cells) | 1.98 | |
| C | Thiazole Derivative C | Enzyme Inhibition (Bcl-2) | <10.0 |
These studies suggest that modifications to the thiazole ring can significantly impact biological activity, making it crucial for future research to explore various substituents.
属性
IUPAC Name |
2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S2/c1-24-17-7-5-15(6-8-17)21-18(23)10-16-12-26-19(22-16)25-11-13-3-2-4-14(20)9-13/h2-9,12H,10-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIAQSMQYANIIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













